molecular formula C₁₀H₁₆O₂ B1144432 trans-2-Hydroxypinocamphone CAS No. 20536-50-9

trans-2-Hydroxypinocamphone

Cat. No.: B1144432
CAS No.: 20536-50-9
M. Wt: 168.23
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2-Hydroxypinocamphone is a bicyclic monoterpenoid derivative with the IUPAC name (1S,2S,5S)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one . It belongs to the pinane family, characterized by a bicyclo[3.1.1]heptane skeleton substituted with hydroxyl and ketone functional groups. Key synonyms include (-)-2α-Hydroxypinocamphone, Oxypinone, and 2-Hydroxy-3-pinanone . Its stereochemistry (trans configuration at the hydroxyl group) distinguishes it from cis isomers and positional analogs, influencing its physicochemical and biological properties.

Properties

CAS No.

20536-50-9

Molecular Formula

C₁₀H₁₆O₂

Molecular Weight

168.23

Synonyms

trans-2-Hydroxypinocamphone;  [1R-(1α,2β,5α)]-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one;  (1R,2S,5R)-(+)-2-Hydroxy-3-pinanone;  (1R,2S,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxypinocamphone typically involves the oxidation of pinocamphone. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired hydroxylation . The reaction is usually carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at a low level to prevent over-oxidation.

Industrial Production Methods

In an industrial setting, the production of 2-Hydroxypinocamphone can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of catalytic oxidation processes is also explored to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypinocamphone undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of diketones or carboxylic acids.

    Reduction: Reduction reactions can convert it back to pinocamphone or other related alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the hydroxyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions include diketones, carboxylic acids, and various substituted derivatives of 2-Hydroxypinocamphone.

Scientific Research Applications

2-Hydroxypinocamphone has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.

Mechanism of Action

The mechanism of action of 2-Hydroxypinocamphone involves its interaction with various molecular targets. It can act as a ligand for certain enzymes, modulating their activity. The hydroxyl group plays a crucial role in its binding affinity and specificity. The compound’s stereochemistry also influences its interaction with biological targets, leading to different biological effects.

Comparison with Similar Compounds

cis-2-Hydroxypinocamphone

  • Structural Difference : The cis isomer has a hydroxyl group oriented on the same face of the bicyclic system as the methyl substituents, unlike the trans configuration.
  • Implications :
    • Solubility : The trans isomer exhibits lower solubility in polar solvents due to reduced intramolecular hydrogen bonding compared to the cis form.
    • Stability : Steric hindrance in the trans configuration may enhance thermal stability .

3-Hydroxypinocamphone

  • Structural Difference : The hydroxyl group is positioned at the C3 carbon instead of C2, altering the molecule’s electronic distribution.

Oxypinone (2-Hydroxy-3-pinanone)

  • Structural Relationship: Oxypinone is a synonym for trans-2-Hydroxypinocamphone but is sometimes ambiguously used for related derivatives.
  • Key Clarification: While both terms refer to the same compound in some contexts, "Oxypinone" may also describe analogs with varying hydroxyl positions, necessitating careful verification of stereochemical descriptors .

Comparative Data Table

Property This compound cis-2-Hydroxypinocamphone 3-Hydroxypinocamphone
IUPAC Name (1S,2S,5S)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one (1R,2S,5S)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one (1S,3S,5S)-3-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-2-one
CAS Number 10136-65-9 Not explicitly reported Not explicitly reported
Key Synonyms Oxypinone, (-)-2α-Hydroxypinocamphone 3-Pinanone, 2-hydroxy-
Stereochemical Feature Trans hydroxyl orientation Cis hydroxyl orientation Hydroxyl at C3
Hydrogen Bonding Intermolecular dominant Intramolecular possible Keto-enol tautomerism likely

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